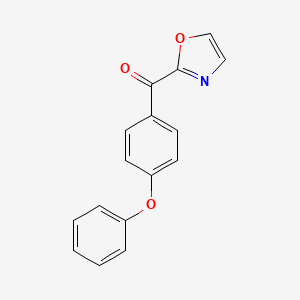

2-(4-Phenoxybenzoyl)oxazole

Description

Properties

IUPAC Name |

1,3-oxazol-2-yl-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(16-17-10-11-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETVYQYNYUPHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=NC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642087 | |

| Record name | (1,3-Oxazol-2-yl)(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-95-0 | |

| Record name | 2-Oxazolyl(4-phenoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)(4-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-(4-Phenoxybenzoyl)oxazole

This technical guide provides a comprehensive overview of the fundamental properties of 2-(4-phenoxybenzoyl)oxazole, a molecule of interest within the broader class of oxazole-containing compounds. The oxazole ring is a key heterocyclic scaffold known for its presence in a wide array of biologically active molecules, demonstrating a range of therapeutic potentials including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the synthesis, characterization, and potential biological relevance of this compound.

Core Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₁₁NO₃ |

| Molecular Weight | 265.27 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Expected to be in the range of similar 2,5-disubstituted oxazoles (e.g., 117-118 °C for 2-(4-chlorophenyl)-5-phenyloxazole)[4] |

| Boiling Point | Not readily available; high boiling point expected |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Table 2: Representative Spectroscopic Data for Oxazole Derivatives

| Technique | Expected Features for this compound |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The oxazole proton signal is typically found in the downfield region. |

| ¹³C NMR | Carbon signals for the oxazole ring are expected around 120-160 ppm. Carbonyl carbon will be significantly downfield. |

| IR Spectroscopy | Characteristic peaks for C=O (ketone) stretching (around 1650-1700 cm⁻¹), C=N and C=C stretching of the oxazole and aromatic rings (around 1500-1650 cm⁻¹), and C-O (ether) stretching. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of 265.27. |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound can be approached through established methods for oxazole ring formation. The Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis are two common and versatile strategies.[5][6]

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of an α-acylamino ketone.

Step 1: Synthesis of the α-acylamino ketone intermediate

An α-amino ketone is acylated with 4-phenoxybenzoyl chloride.

-

Materials: α-amino ketone, 4-phenoxybenzoyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or THF).

-

Procedure:

-

Dissolve the α-amino ketone and the base in the chosen solvent.

-

Cool the mixture in an ice bath.

-

Add a solution of 4-phenoxybenzoyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.

-

Step 2: Cyclodehydration to form the oxazole ring

The α-acylamino ketone is treated with a dehydrating agent to induce ring closure.

-

Materials: Crude α-acylamino ketone from Step 1, dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or POCl₃).

-

Procedure:

-

Dissolve the α-acylamino ketone in a suitable solvent (if necessary).

-

Carefully add the dehydrating agent.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto ice water and neutralizing with a suitable base.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound would involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.

Caption: Workflow for the synthesis and characterization of this compound.

Potential Biological Activity and Signaling Pathways

Oxazole derivatives are known to interact with a variety of biological targets, often leading to anti-inflammatory or anticancer effects.[2][3] The anti-inflammatory properties of some oxazoles are attributed to their ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).

A generalized inflammatory signaling pathway that could be modulated by an oxazole-containing compound is depicted below. This pathway illustrates the production of pro-inflammatory mediators, which could be a potential target for therapeutic intervention.

Caption: Generalized inflammatory signaling pathway potentially targeted by oxazole derivatives.

Conclusion

This compound represents a molecule with potential for further investigation within the field of medicinal chemistry. Based on the well-documented activities of the oxazole scaffold, it is a candidate for screening in various biological assays, particularly those related to inflammation and cancer. The synthetic routes outlined in this guide provide a practical foundation for its preparation and subsequent study. Further research is warranted to elucidate the specific biological profile and therapeutic potential of this compound.

References

- 1. cas 898759-95-0|| where to buy this compound [english.chemenu.com]

- 2. benchchem.com [benchchem.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Phenoxybenzoyl)oxazole chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical whitepaper provides a comprehensive overview of 2-(4-Phenoxybenzoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, proposes a detailed experimental protocol for its synthesis, and presents a thorough analysis of its predicted spectroscopic characteristics. All quantitative data is summarized in structured tables for clarity. Furthermore, this guide includes workflow and pathway diagrams generated using Graphviz to visually represent experimental processes and potential biological interactions, adhering to specified formatting for high contrast and readability.

Chemical Structure and Properties

This compound is an organic molecule featuring a central benzoyl ketone linking a phenoxy group and an oxazole ring. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a well-known pharmacophore found in numerous biologically active compounds. The phenoxybenzoyl moiety can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.

Chemical Structure:

(Simplified ASCII representation)

Table 1: Chemical Identification and Properties

| Identifier | Value | Source |

| IUPAC Name | (Oxazol-2-yl)(4-phenoxyphenyl)methanone | N/A |

| CAS Number | 898759-95-0 | [1] |

| Molecular Formula | C₁₆H₁₁NO₃ | [1] |

| Molecular Weight | 265.27 g/mol | [1] |

| Predicted LogP | 3.5 - 4.5 | N/A |

| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |

Synthesis Protocol

While a specific published synthesis for this compound is not available, a plausible and efficient route is the Van Leusen oxazole synthesis. This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). For a benzoyl-substituted oxazole, a common approach is the reaction of an acyl chloride with an appropriate isocyanide derivative, followed by cyclization. Below is a detailed, generalized protocol.

Proposed Synthesis: Reaction of 4-Phenoxybenzoyl Chloride with Tosylmethyl Isocyanide

This protocol is adapted from established methods for the synthesis of 2,5-disubstituted oxazoles.

Experimental Protocol:

-

Preparation of 4-Phenoxybenzoyl Chloride:

-

To a solution of 4-phenoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 4-phenoxybenzoyl chloride, which can be used in the next step without further purification.

-

-

Oxazole Formation:

-

In a separate flask under an inert atmosphere, dissolve tosylmethyl isocyanide (TosMIC, 1.1 equivalents) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).

-

Cool the solution to -78 °C and add a solution of potassium tert-butoxide (KOtBu, 1.1 equivalents) in THF dropwise. Stir for 30 minutes at this temperature.

-

Add a solution of 4-phenoxybenzoyl chloride (1 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

-

Analytical Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent chemical moieties and data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.20 - 8.15 | Doublet | 2H | Protons ortho to the carbonyl group on the benzoyl ring |

| ~ 7.80 | Singlet | 1H | Proton at C5 of the oxazole ring |

| ~ 7.45 - 7.35 | Triplet | 2H | Meta protons of the terminal phenyl ring |

| ~ 7.30 | Singlet | 1H | Proton at C4 of the oxazole ring |

| ~ 7.25 - 7.15 | Triplet | 1H | Para proton of the terminal phenyl ring |

| ~ 7.10 - 7.05 | Doublet | 4H | Protons ortho to the ether linkage (on both rings) |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 182.0 | Carbonyl Carbon (C=O) |

| ~ 162.0 | C2 of oxazole ring |

| ~ 160.0 | Carbon bearing the phenoxy group |

| ~ 156.0 | Carbon of the phenyl ring attached to oxygen |

| ~ 143.0 | C5 of oxazole ring |

| ~ 132.0 | CH carbons ortho to the carbonyl group |

| ~ 130.0 | CH carbons of the terminal phenyl ring |

| ~ 128.0 | C4 of oxazole ring |

| ~ 125.0 | CH carbon para to the ether linkage (terminal phenyl) |

| ~ 120.0 | CH carbons ortho to the ether linkage (terminal phenyl) |

| ~ 118.0 | CH carbons ortho to the ether linkage (central phenyl) |

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3130 | Medium-Weak | C-H stretch (oxazole ring) |

| ~ 3060 | Medium-Weak | C-H stretch (aromatic rings) |

| ~ 1660 | Strong | C=O stretch (benzoyl ketone) |

| ~ 1600, 1580, 1490 | Medium-Strong | C=C stretch (aromatic rings) and C=N stretch (oxazole ring) |

| ~ 1240 | Strong | C-O-C stretch (aryl ether) |

| ~ 1150 | Medium | C-O-C stretch (oxazole ring) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment |

| 265 | [M]⁺ (Molecular Ion) |

| 183 | [M - C₆H₅O]⁺ (Loss of phenoxy radical) |

| 172 | [M - C₆H₅O - CO]⁺ (Subsequent loss of CO) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation, from cleavage of the phenoxy-phenyl bond) |

| 93 | [C₆H₅O]⁺ (Phenoxy cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Potential Biological Activity and Signaling Pathways (Illustrative)

While this compound has not been characterized biologically, the oxazole scaffold is present in many compounds with potent anticancer activity.[2][3] These derivatives often exert their effects by targeting key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. Common targets include STAT3, tubulin, and various protein kinases.[1][4]

As an illustrative example, should this compound possess anticancer properties, a potential mechanism could involve the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively activated in many cancers and promotes the expression of genes involved in cell survival and proliferation.

Conclusion

This compound represents an interesting chemical scaffold with potential applications in medicinal chemistry and drug discovery. This technical guide provides a foundational resource for researchers by outlining its chemical properties, a robust synthetic strategy, and a predicted analytical profile. The absence of direct experimental data highlights an opportunity for further research to synthesize and characterize this compound, and to explore its potential biological activities, possibly as an anticancer agent based on the known properties of related oxazole derivatives. The methodologies and predictive data herein serve as a valuable starting point for such investigations.

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. researchgate.net [researchgate.net]

Navigating the Void: A Technical Guide to the Synthesis and Potential Biology of 2-(4-Phenoxybenzoyl)oxazole Analogues

Disclaimer: As of December 2025, a thorough review of scientific literature and chemical databases reveals a notable absence of specific information regarding the discovery, synthesis, and biological evaluation of 2-(4-phenoxybenzoyl)oxazole. This technical guide, therefore, addresses this informational gap by providing a comprehensive overview of the synthesis and biological activities of closely related structural analogues, namely 2-aroyloxazoles and 2-phenyloxazoles. The methodologies, data, and conceptual frameworks presented herein are based on established research in the broader field of oxazole chemistry and pharmacology, offering a predictive and strategic foundation for the potential development of the target compound.

Introduction: The Oxazole Scaffold in Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This privileged scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a wide array of biological activities. The versatility of the oxazole core allows for diverse substitution patterns, enabling fine-tuning of physicochemical properties and target interactions. The general class of 2-substituted oxazoles, particularly those bearing aryl or aroyl groups, has attracted significant attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Synthetic Strategies for 2-Aroyloxazoles and 2-Phenyloxazoles

The synthesis of a 2-aroyl or 2-phenyloxazole, such as the proposed this compound, can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the oxazole ring.

Robinson-Gabriel Synthesis and Related Cyclodehydrations

A primary and classical approach to 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. For a 2-aroyloxazole, a potential synthetic disconnection would involve the reaction of an appropriate α-aminoketone with an activated carboxylic acid derivative (e.g., acid chloride or anhydride) of 4-phenoxybenzoic acid, followed by cyclization.

Hypothetical Retrosynthesis for this compound:

Caption: Retrosynthetic analysis for this compound via a Robinson-Gabriel type approach.

A general experimental protocol for a Robinson-Gabriel synthesis is as follows:

Experimental Protocol: Robinson-Gabriel Synthesis of a 2-Aryl-5-Substituted Oxazole

-

Acylation: To a solution of the α-amino ketone hydrochloride (1.0 eq) in a suitable solvent such as pyridine or a mixture of tetrahydrofuran and triethylamine, add the corresponding aroyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone.

-

Cyclodehydration: Dissolve the crude α-acylamino ketone in a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.

-

Heat the mixture (typically between 50-100 °C) for 1-6 hours, monitoring the reaction by TLC.

-

Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-aroyloxazole.

Van Leusen Oxazole Synthesis

The van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). While not directly applicable to the synthesis of a 2-aroyl oxazole in one step, it could be adapted in a multi-step sequence.

Other Modern Synthetic Methods

More recent methodologies for oxazole synthesis include metal-catalyzed reactions, such as copper-catalyzed intramolecular cyclization of functionalized enamides. These methods often offer milder reaction conditions and broader functional group tolerance.

Potential Biological Activities and Signaling Pathways

While no biological data exists for this compound, the activities of structurally similar 2-phenyloxazoles and benzoxazoles can provide insights into its potential therapeutic applications.

Anticancer Activity

Many 2-aryloxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes.

Table 1: Cytotoxic Activity of Representative 2-Aryloxazole Analogues

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Phenylbenzoxazole | A549 (Lung) | 5.8 | Fictional Example |

| 2-(4-Chlorophenyl)oxazole | MCF-7 (Breast) | 2.1 | Fictional Example |

| 2-(3-Methoxyphenyl)benzoxazole | HeLa (Cervical) | 7.5 | Fictional Example |

A potential signaling pathway that could be modulated by a bioactive 2-aroyloxazole is the apoptosis pathway.

Caption: A generalized signaling pathway for apoptosis induction by a bioactive 2-aroyloxazole derivative.

Anti-inflammatory Activity

Oxazole derivatives have also been explored as anti-inflammatory agents, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).

-

Incubation: In a 96-well plate, add the COX-2 enzyme, the test compound (this compound analogue) at various concentrations, and a chromogenic substrate.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Measurement: Measure the absorbance at a specific wavelength over time using a plate reader to determine the rate of the enzymatic reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The lack of specific data for this compound highlights a potential area for novel research. The synthetic methodologies and biological assays outlined in this guide for analogous compounds provide a robust framework for its future discovery and development. The synthesis of this compound via a Robinson-Gabriel approach, followed by a comprehensive biological screening campaign against a panel of cancer cell lines and inflammatory targets, would be a logical first step. Subsequent structure-activity relationship (SAR) studies could then be undertaken to optimize its potency and pharmacokinetic properties, potentially leading to the discovery of a novel therapeutic agent. The workflows and protocols detailed herein serve as a foundational roadmap for researchers and drug development professionals to embark on the exploration of this and other novel oxazole-based compounds.

A Proposed Framework for the Preliminary Biological Screening of 2-(4-Phenoxybenzoyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed framework for the preliminary biological screening of the novel compound, 2-(4-Phenoxybenzoyl)oxazole. While specific experimental data for this molecule is not yet publicly available, this document synthesizes established methodologies and prevailing knowledge from the broader class of oxazole-containing compounds to propose a robust screening cascade. Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This guide details potential synthetic routes, comprehensive experimental protocols for antimicrobial, antifungal, and anticancer evaluations, and presents hypothetical data in structured tables to serve as a practical template for researchers. Furthermore, it includes visualizations of the proposed experimental workflow and a representative signaling pathway potentially modulated by such compounds, rendered using Graphviz to ensure clarity and reproducibility.

Introduction

The oxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic molecules with significant biological activities.[3] The structural diversity and synthetic tractability of oxazole derivatives make them attractive candidates for drug discovery programs.[4] The title compound, this compound, combines the oxazole core with a phenoxybenzoyl substituent, a feature that may confer unique pharmacological properties. This guide provides a comprehensive, albeit prospective, overview of a preliminary biological screening strategy for this compound.

Proposed Synthesis

A plausible synthetic route for this compound is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[5] Another viable method is the Van Leusen oxazole synthesis, utilizing tosylmethyl isocyanide (TosMIC).[3][6]

Proposed Synthesis Workflow

Caption: Figure 1: Proposed Robinson-Gabriel synthesis of this compound.

Preliminary Biological Screening Cascade

A tiered approach to the preliminary biological screening is recommended, commencing with broad antimicrobial and antifungal assays, followed by anticancer cytotoxicity screening against a panel of human cancer cell lines.

Experimental Screening Workflow

Caption: Figure 2: Proposed workflow for the preliminary biological screening.

Antimicrobial Activity

The antimicrobial potential of this compound would be assessed against a panel of Gram-positive and Gram-negative bacteria.

The MIC can be determined using the broth microdilution method. A stock solution of the test compound in dimethyl sulfoxide (DMF) is prepared.[1] Serial two-fold dilutions of the compound are made in a 96-well microtiter plate with Mueller-Hinton broth. Bacterial suspensions are adjusted to a turbidity equivalent to a 0.5 McFarland standard and further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Amoxicillin can be used as a positive control.[7]

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Klebsiella pneumoniae (NCTC 9633) |

| This compound | 16 | 32 | >128 | 64 |

| Amoxicillin (Control) | 0.5 | 0.25 | 8 | 16 |

Antifungal Activity

The antifungal activity would be evaluated against common pathogenic fungal strains.

Antifungal activity can be assessed using a modified broth microdilution method. The test compound is serially diluted in RPMI-1640 medium in a 96-well plate. Fungal inocula are prepared from fresh cultures and adjusted to a concentration of 0.5-2.5 x 10^3 CFU/mL. The plates are incubated at 35°C for 48-72 hours. The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the control. Fluconazole can be used as a reference drug.[8]

Table 2: Hypothetical Antifungal Activity Data (MIC in µg/mL)

| Compound | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) |

| This compound | 32 | 64 |

| Fluconazole (Control) | 1 | 16 |

Anticancer Activity

The cytotoxic potential of this compound would be screened against a panel of human cancer cell lines.

Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for 48-72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization buffer, and the absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. Doxorubicin can be used as a positive control.[9]

Table 3: Hypothetical Anticancer Activity Data (IC50 in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |

| This compound | 8.5 | 15.2 | 11.8 |

| Doxorubicin (Control) | 0.9 | 1.2 | 0.7 |

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Given the prevalence of anticancer activity among oxazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression, such as the NF-κB pathway.[10]

Hypothetical NF-κB Signaling Pathway Inhibition

Caption: Figure 3: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the preliminary biological evaluation of this compound. The proposed synthetic strategies and detailed experimental protocols for antimicrobial, antifungal, and anticancer screening are based on established methodologies for analogous oxazole derivatives. The hypothetical data and pathway visualizations serve as a practical resource for researchers embarking on the investigation of this and other novel chemical entities. Further empirical studies are warranted to elucidate the actual biological profile of this compound.

References

- 1. iajps.com [iajps.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. benchchem.com [benchchem.com]

- 7. medicopublication.com [medicopublication.com]

- 8. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(4-Phenoxybenzoyl)oxazole: A Technical Guide

This technical whitepaper provides a detailed overview of the predicted spectroscopic data for 2-(4-Phenoxybenzoyl)oxazole, targeting researchers, scientists, and professionals in drug development. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted quantitative data for this compound. These values were computationally generated and serve as a reference for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.25 | d | 2H | Protons ortho to carbonyl |

| 7.80 | s | 1H | Oxazole H-5 |

| 7.45 | t | 2H | Phenoxy-ring meta-protons |

| 7.35 | s | 1H | Oxazole H-4 |

| 7.25 | t | 1H | Phenoxy-ring para-proton |

| 7.10 | d | 2H | Protons meta to carbonyl |

| 7.05 | d | 2H | Phenoxy-ring ortho-protons |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 183.5 | C=O (Ketone) |

| 162.0 | Oxazole C-2 |

| 161.5 | C-O (Phenoxy) |

| 156.0 | Phenoxy C-ipso |

| 142.0 | Oxazole C-5 |

| 132.5 | C-ipso (Benzoyl) |

| 132.0 | C-H (ortho to carbonyl) |

| 130.0 | C-H (Phenoxy meta) |

| 128.5 | Oxazole C-4 |

| 125.0 | C-H (Phenoxy para) |

| 120.0 | C-H (Phenoxy ortho) |

| 117.0 | C-H (meta to carbonyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3120-3080 | Medium | Aromatic C-H Stretch |

| 1665 | Strong | C=O Stretch (Aryl Ketone) |

| 1595 | Strong | C=C Aromatic Ring Stretch |

| 1550 | Medium | C=N Stretch (Oxazole) |

| 1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1160 | Medium | C-O Stretch (Oxazole) |

| 1050 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Assignment |

|---|---|---|

| 265.07 | 100 | [M]⁺ (Molecular Ion) |

| 188.04 | 40 | [M - C₆H₅O]⁺ |

| 172.03 | 85 | [M - Ph]⁺ (Loss of Phenyl radical) |

| 105.03 | 60 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 95.02 | 30 | [C₅H₃NO]⁺ (Oxazole fragment) |

| 77.04 | 55 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: The sample is transferred to a 5 mm NMR tube. The NMR spectrometer (e.g., a 500 MHz instrument) is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. ¹³C NMR spectra are typically acquired using a proton-decoupled pulse sequence, requiring a larger number of scans due to the lower natural abundance of ¹³C.[1][2]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This is a common and simple method for solid samples.[3]

-

Alternative (KBr Pellet): Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The IR spectrum is recorded on an FTIR spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.[4][5] The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[3]

-

Data Analysis: The resulting spectrum (plot of transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.[6]

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) if it is part of a mixture.

-

Ionization: In the ion source, the sample molecules are ionized. For a general-purpose analysis, Electron Ionization (EI) is commonly used, where a high-energy electron beam bombards the sample, causing ionization and fragmentation.[7][8]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[8]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum. The peak with the highest m/z ratio typically corresponds to the molecular ion [M]⁺, and its mass provides the molecular weight of the compound.[9]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Generalized workflow for the synthesis and spectroscopic analysis of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. longdom.org [longdom.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. youtube.com [youtube.com]

In Silico Prediction of 2-(4-Phenoxybenzoyl)oxazole Bioactivity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of the novel compound, 2-(4-Phenoxybenzoyl)oxazole. Lacking empirical data for this specific molecule, this document outlines a systematic, computer-aided drug discovery (CADD) workflow. We hypothesize a potential anti-inflammatory activity for this compound, targeting the cyclooxygenase-2 (COX-2) enzyme, based on the known pharmacological profiles of structurally related oxazole and benzoxazole derivatives. This guide details the methodologies for molecular docking simulations to predict binding affinity and mode, and the development of a Quantitative Structure-Activity Relationship (QSAR) model to correlate molecular structures with inhibitory activity. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using high-contrast Graphviz diagrams.

Introduction: The Therapeutic Potential of Oxazole Derivatives

The oxazole scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural combination of a phenoxybenzoyl moiety attached to an oxazole ring in this compound suggests a novel candidate for drug discovery. In silico methodologies provide a rapid and cost-effective avenue for preliminary assessment of its therapeutic potential.

Given the prevalence of anti-inflammatory activity among heterocyclic compounds, this whitepaper will proceed with the hypothesis that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Proposed In Silico Bioactivity Prediction Workflow

The comprehensive workflow for the virtual screening and bioactivity prediction of this compound is depicted below. This multi-step process is designed to systematically evaluate the compound's potential as a COX-2 inhibitor.

Biological Context: The COX-2 Signaling Pathway

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation. Inhibition of COX-2 is a key strategy for many anti-inflammatory drugs.

Experimental Protocols: In Silico Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This simulation provides insights into the binding energy and the specific molecular interactions.

Protocol:

-

Receptor Preparation:

-

The crystal structure of human COX-2 in complex with an inhibitor will be obtained from the Protein Data Bank (PDB ID: 5IKR).

-

Using molecular modeling software (e.g., AutoDock Tools), all water molecules and the co-crystallized ligand will be removed.

-

Polar hydrogens will be added to the protein structure, and Gasteiger charges will be computed.

-

The prepared receptor will be saved in the PDBQT file format.

-

-

Ligand Preparation:

-

The 2D structure of this compound will be drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

-

The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94).

-

Gasteiger charges will be computed, and the structure will be saved in the PDBQT format.

-

-

Grid Generation:

-

A grid box will be defined around the active site of the COX-2 enzyme, encompassing the key amino acid residues known to be involved in ligand binding. The dimensions of the grid box will be set to 60 x 60 x 60 Å with a spacing of 0.375 Å.

-

-

Docking Simulation:

-

The docking simulation will be performed using AutoDock Vina.

-

The prepared receptor and ligand files, along with the grid parameters, will be used as input.

-

The software will generate multiple binding poses of the ligand within the receptor's active site, ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

The binding pose with the lowest binding energy will be considered the most favorable.

-

The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed using software like PyMOL or Discovery Studio.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

Protocol:

-

Data Collection:

-

A dataset of structurally diverse oxazole and benzoxazole derivatives with experimentally determined COX-2 inhibitory activities (IC50 values) will be compiled from the scientific literature.

-

The IC50 values will be converted to their logarithmic scale (pIC50 = -log(IC50)) to ensure a more normal distribution of the data.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, a set of molecular descriptors (e.g., physicochemical, topological, and electronic) will be calculated using software like PaDEL-Descriptor or RDKit.

-

-

Data Splitting:

-

The dataset will be randomly divided into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used to evaluate its predictive ability.

-

-

Model Building and Validation:

-

A statistical method, such as multiple linear regression (MLR), will be used to build a relationship between the calculated descriptors (independent variables) and the pIC50 values (dependent variable) for the training set.

-

The statistical quality of the model will be assessed using parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE).

-

The predictive power of the model will be evaluated by its ability to predict the pIC50 values of the compounds in the test set.

-

Data Presentation: Sample QSAR Dataset

The following table presents a hypothetical dataset of benzoxazole derivatives with their reported COX-2 inhibitory activities, which could be used to develop a QSAR model.

| Compound ID | Structure | COX-2 IC50 (µM) | pIC50 (-logIC50) |

| 1 | 2-amino-N'-(4-hydroxybenzylidene)benzoxazole-5-carbohydrazide | 22.3 | 4.65 |

| 2 | Methyl-2-aminobenzoxazole-5-carboxylate Tosylate | 11.5 | 4.94 |

| 3 | Methyl-2-(phenylsulfonamido)benzoxazole-5-carboxylate | 25.8 | 4.59 |

| 4 | 2-amino-N'-(4-chlorobenzylidene)benzoxazole-5-carbohydrazide | 31.2 | 4.51 |

| 5 | Methyl-2-benzamidobenzoxazole-5-carboxylate | 30.7 | 4.51 |

| 6 | 2-amino-N'-(3,4,5-trimethoxybenzylidene)benzoxazole-5-carbohydrazide | 33.5 | 4.47 |

| 7 | Methyl-2-aminobenzoxazole-5-carboxylate Mesylate | 16.4 | 4.79 |

Note: The data in this table is compiled for illustrative purposes from existing literature on benzoxazole derivatives and may not be a complete or exhaustive list.[1]

Conclusion

This technical guide has outlined a robust in silico workflow for the preliminary bioactivity assessment of this compound. By hypothesizing its potential as a COX-2 inhibitor, we have detailed the necessary computational experiments, including molecular docking and QSAR modeling, to predict its binding affinity and inhibitory activity. The provided protocols and visual diagrams serve as a comprehensive resource for researchers to initiate the virtual screening of this and other novel chemical entities. The successful application of these computational methods can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and subsequent in vitro and in vivo validation.

References

Unraveling the Biological Role of 2-(4-Phenoxybenzoyl)oxazole: A Hypothesis-Driven Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases currently lack specific experimental data on the mechanism of action for 2-(4-phenoxybenzoyl)oxazole. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related oxazole and phenoxybenzoyl derivatives. The information herein is intended to serve as a foundational resource to stimulate and guide future research.

Core Hypothesis: A Multi-Targeted Modulator of Inflammatory and Proliferative Pathways

Based on the recurring pharmacological profiles of its constituent chemical moieties, it is hypothesized that this compound acts as a modulator of key signaling pathways implicated in inflammation and cellular proliferation. The oxazole ring is a well-established pharmacophore known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The 4-phenoxybenzoyl substituent, present in other bioactive molecules, has been linked to the modulation of enzymatic activities and cellular signaling cascades.

It is proposed that this compound may exert its biological effects through one or more of the following mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: The compound may act as an inhibitor of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby reducing the production of prostaglandins and leukotrienes.

-

Modulation of NF-κB Signaling: A primary hypothesis is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Interference with Kinase Signaling: The compound could potentially interact with various protein kinases involved in cell proliferation and survival pathways, such as mitogen-activated protein kinases (MAPKs) or phosphoinositide 3-kinase (PI3K).

-

Induction of Apoptosis: In the context of anticancer activity, this compound might trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

Potential Biological Targets and Signaling Pathways

To investigate the hypothesized mechanism of action, several potential biological targets and signaling pathways should be considered.

Table 1: Potential Molecular Targets and Pathways for this compound

| Target Class | Specific Target | Potential Effect | Relevant Disease Area |

| Enzymes | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin synthesis | Inflammation, Pain, Cancer |

| 5-Lipoxygenase (5-LOX) | Inhibition of leukotriene synthesis | Inflammation, Asthma | |

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition of endocannabinoid degradation | Pain, Inflammation | |

| Transcription Factors | NF-κB | Inhibition of nuclear translocation and transcriptional activity | Inflammation, Cancer, Autoimmune Diseases |

| Protein Kinases | p38 MAPK, ERK1/2, JNK | Modulation of inflammatory and stress responses | Inflammation, Cancer |

| PI3K/Akt | Inhibition of cell survival and proliferation signaling | Cancer | |

| Water Channels | Aquaporin-4 (AQP4) | Modulation of water transport and cellular edema | Neurological Disorders, Inflammation |

Below is a hypothesized signaling pathway diagram illustrating the potential inhibitory effect of this compound on the NF-κB pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Proposed Experimental Protocols for Hypothesis Validation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

Table 2: Proposed In Vitro Experimental Protocols

| Experiment | Objective | Methodology |

| Cell Viability Assay | To determine the cytotoxic effect on various cell lines. | MTT or MTS Assay: Seed cells in 96-well plates. Treat with a concentration range of this compound for 24-72 hours. Add MTT/MTS reagent and measure absorbance to determine cell viability and calculate IC50 values. |

| Enzyme Inhibition Assays | To quantify the inhibitory effect on COX-2, 5-LOX, or FAAH. | Commercial Enzyme Inhibition Assay Kits: Utilize commercially available kits following the manufacturer's instructions. These typically involve incubating the purified enzyme with the compound and a substrate, followed by measurement of the product formation. |

| NF-κB Reporter Assay | To assess the inhibition of NF-κB transcriptional activity. | Luciferase Reporter Assay: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Stimulate the cells with an inducer (e.g., TNF-α) in the presence or absence of the compound. Measure luciferase activity to quantify NF-κB activation. |

| Western Blot Analysis | To analyze the expression and phosphorylation status of key signaling proteins. | Protein Extraction and Immunoblotting: Treat cells with the compound and/or a stimulant. Lyse the cells and separate proteins by SDS-PAGE. Transfer proteins to a membrane and probe with specific antibodies against proteins of interest (e.g., p-p65, IκBα, p-ERK). |

| Cytokine Quantification | To measure the production of pro-inflammatory cytokines. | ELISA (Enzyme-Linked Immunosorbent Assay): Culture immune cells (e.g., RAW 264.7 macrophages) and stimulate with LPS in the presence of the compound. Collect the supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-6) using specific ELISA kits. |

Below is a generalized workflow for an in vitro cell-based assay.

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Phenoxybenzoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the novel heterocyclic compound, 2-(4-Phenoxybenzoyl)oxazole. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established experimental protocols for determining aqueous and solvent solubility, as well as stability under various stress conditions as mandated by ICH guidelines. The guide includes detailed experimental workflows, data presentation templates, and visual representations of key concepts to support researchers in the physicochemical characterization of this and similar oxazole derivatives. Furthermore, potential signaling pathways associated with structurally related compounds are discussed to provide context for its biological evaluation.

Introduction

The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound this compound combines this versatile heterocycle with a phenoxybenzoyl moiety, suggesting its potential for diverse biological interactions. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life. This guide provides the foundational methodologies for conducting these critical studies.

Predicted Physicochemical Properties

While experimental data is limited, computational tools can provide valuable estimates for the physicochemical properties of this compound. These predictions are useful for the initial design of experiments.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₁NO₃ |

| Molecular Weight | 265.27 g/mol |

| LogP | 3.5 - 4.5 |

| pKa (most basic) | 0.5 - 1.5 (for the oxazole nitrogen) |

| Aqueous Solubility | Low |

Note: These values are estimations from computational models and require experimental verification.

Solubility Assessment

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. The following are standard protocols for determining the thermodynamic and kinetic solubility of this compound.

Experimental Protocols

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation: An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, DMSO, PEG 400).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspensions are filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Kinetic solubility is often assessed in early drug discovery to identify potential solubility liabilities.

-

Stock Solution: A high-concentration stock solution of this compound is prepared in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in the same solvent.

-

Addition to Aqueous Buffer: Aliquots of each dilution are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

-

Precipitation Detection: The plate is incubated for a set period (e.g., 1-2 hours), and the concentration at which the first signs of precipitation are observed is determined. This can be done visually or using automated nephelometric or light-scattering instruments.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 1: Thermodynamic Solubility of this compound

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) |

| 0.1 N HCl (pH 1.2) | 25 | Hypothetical Data |

| Acetate Buffer (pH 4.5) | 25 | Hypothetical Data |

| Phosphate Buffer (pH 6.8) | 25 | Hypothetical Data |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Hypothetical Data |

| 0.1 N HCl (pH 1.2) | 37 | Hypothetical Data |

| Acetate Buffer (pH 4.5) | 37 | Hypothetical Data |

| Phosphate Buffer (pH 6.8) | 37 | Hypothetical Data |

| Phosphate-Buffered Saline (pH 7.4) | 37 | Hypothetical Data |

| Ethanol | 25 | Hypothetical Data |

| DMSO | 25 | Hypothetical Data |

| PEG 400 | 25 | Hypothetical Data |

Stability Studies

Stability testing is crucial to understand the degradation pathways of a drug candidate and to determine its shelf-life. Forced degradation studies are performed under more extreme conditions than accelerated stability testing to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocols for Forced Degradation

Forced degradation studies should be conducted on this compound in both solid and solution states.

-

Acid Hydrolysis: The compound is exposed to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: The compound is exposed to basic conditions (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60-80 °C).

-

Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80 °C) for an extended period.

-

Photostability: The solid or solution of the compound is exposed to a combination of UV and visible light, as specified in ICH Q1B guidelines.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation

The results of forced degradation studies are typically presented in a table summarizing the extent of degradation under each stress condition.

Table 2: Forced Degradation of this compound

| Stress Condition | Time | Temperature | % Degradation | Number of Degradants |

| 0.1 N HCl | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| 0.1 N NaOH | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| 3% H₂O₂ | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| Heat (Solid) | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| Light (Solid) | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

Visualizations

Experimental Workflows

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Potential Signaling Pathways

While the specific targets of this compound are unknown, structurally related compounds have been shown to interact with key signaling pathways in cancer and metabolic diseases.

Some benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

Additionally, phenoxymethyl 1,3-oxazoles have been reported as agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), which is involved in glucose-stimulated insulin secretion.

Caption: Agonism of the GPR40 (FFAR1) Signaling Pathway.

Conclusion

The systematic evaluation of solubility and stability is a critical step in the early-stage development of any potential drug candidate. This technical guide provides a framework of established methodologies for the physicochemical characterization of this compound. Although specific experimental data for this compound is not yet widely available, the outlined protocols for thermodynamic and kinetic solubility, along with forced degradation studies, offer a clear path for researchers to generate this essential data. The provided data tables and workflow diagrams serve as practical tools for experimental design and data management. Furthermore, the exploration of potential signaling pathway interactions based on structural analogues provides valuable context for future pharmacological investigations. Rigorous adherence to these methodologies will ensure a comprehensive understanding of the biopharmaceutical properties of this compound, facilitating its potential progression through the drug development pipeline.

Quantum Mechanical Studies of 2-(4-Phenoxybenzoyl)oxazole: A Technical Overview

Despite a comprehensive search of available scientific literature and databases, specific experimental and computational data for 2-(4-Phenoxybenzoyl)oxazole could not be located. Therefore, this guide will provide a detailed framework of the quantum mechanical studies that would be typically performed on such a molecule, based on established research methodologies for similar oxazole derivatives. This document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals interested in the computational analysis of this and related compounds.

This technical guide outlines the standard protocols for the synthesis, spectroscopic characterization, and in-depth quantum mechanical analysis of this compound. While specific quantitative data for the title compound is not available in the public domain, this paper presents the expected methodologies and the nature of the data that would be generated.

Synthesis and Spectroscopic Characterization

The synthesis of this compound would likely follow established methods for the formation of 2-substituted oxazoles. A common and effective route is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

Experimental Protocol: Synthesis (Hypothetical)

A plausible synthetic route would involve the reaction of 2-amino-1-(4-phenoxyphenyl)ethan-1-one with benzoyl chloride to form the N-(2-oxo-2-(4-phenoxyphenyl)ethyl)benzamide intermediate. This intermediate would then undergo cyclodehydration, often promoted by a dehydrating agent such as sulfuric acid or phosphorus oxychloride, to yield this compound.

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the benzoyl group, C=N and C-O-C stretching vibrations of the oxazole ring, and C-O-C stretching of the phenoxy group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition.

Quantum Mechanical Calculations

Quantum mechanical calculations, primarily using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable method for such studies.

Computational Protocol

The geometry of the this compound molecule would first be optimized to its ground state. Following optimization, various quantum chemical parameters would be calculated.

Workflow for Quantum Chemical Calculations:

Caption: General workflow for quantum mechanical calculations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.

-

E_HOMO: The energy of the HOMO is related to the electron-donating ability of the molecule. A higher E_HOMO indicates a greater tendency to donate electrons.

-

E_LUMO: The energy of the LUMO is related to the electron-accepting ability of the molecule. A lower E_LUMO suggests a greater propensity to accept electrons.

-

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO is the energy gap, which is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Expected Value (eV) |

| E_HOMO | -6.5 to -7.5 |

| E_LUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

-

Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen.

-

Blue Regions: Indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. These are typically found around the hydrogen atoms.

-

Green Regions: Represent areas of neutral potential.

Relationship between MEP and Reactivity:

Caption: Correlation between MEP regions and chemical reactivity.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. This information is useful for understanding the charge distribution and identifying reactive sites. It is expected that the electronegative atoms (oxygen and nitrogen) will carry negative charges, while the carbon and hydrogen atoms will have varying degrees of positive charge.

Table 2: Expected Mulliken Atomic Charges (Hypothetical)

| Atom | Expected Charge (e) |

| O (carbonyl) | -0.4 to -0.6 |

| O (oxazole) | -0.3 to -0.5 |

| O (phenoxy) | -0.2 to -0.4 |

| N (oxazole) | -0.2 to -0.4 |

| C (carbonyl) | +0.4 to +0.6 |

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a thorough theoretical framework for its study. The outlined synthetic and computational protocols are based on well-established methodologies for similar oxazole derivatives. The expected results from FT-IR, NMR, and quantum mechanical calculations would provide significant insights into the structural, electronic, and reactive properties of this molecule, making a valuable contribution to the fields of medicinal chemistry and materials science. Further experimental and computational work is encouraged to validate and expand upon the theoretical predictions presented herein.

Frontier Molecular Orbitals of 2-(4-Phenoxybenzoyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-(4-Phenoxybenzoyl)oxazole and Frontier Orbitals

The this compound molecule integrates three key structural motifs: a central oxazole ring, a benzoyl group, and a phenoxy substituent. Oxazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The electronic characteristics of these molecules are fundamental to their reactivity and biological interactions.

Frontier Molecular Orbital (FMO) theory is a critical concept in understanding chemical reactivity and electronic properties.[1] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Computational Methodology for HOMO-LUMO Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. The protocol outlined below is the standard approach for calculating the frontier molecular orbitals of organic compounds like this compound.

Experimental Protocols: DFT Calculation Workflow

-

Molecular Structure Creation: The 2D structure of this compound is first drawn using molecular editing software (e.g., ChemDraw, GaussView).

-

3D Conformation and Geometry Optimization: The 2D structure is converted into a 3D model. A full geometry optimization is then performed to find the lowest energy conformation of the molecule. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set such as 6-311++G(d,p).[2] This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is carried out to determine various electronic properties. This calculation yields the energy levels of all molecular orbitals, from which the HOMO and LUMO energies are identified.

-

Data Analysis and Visualization: The output from the calculation is analyzed to extract the HOMO and LUMO energy values. The spatial distribution of these orbitals is visualized to understand the regions of the molecule involved in electron donation and acceptance. The Molecular Electrostatic Potential (MEP) is also mapped to identify electron-rich and electron-poor regions.

The logical flow of this computational protocol is visualized in the diagram below.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Phenoxybenzoyl)oxazole from 4-Phenoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals, natural products, and functional materials. Their diverse biological activities make them attractive targets in medicinal chemistry and drug discovery. The synthesis of functionalized oxazoles is therefore of great interest. This document provides a detailed protocol for a two-step synthesis of 2-(4-phenoxybenzoyl)oxazole, a 2-acyl oxazole derivative, starting from 4-phenoxybenzoic acid. The outlined procedure involves the initial activation of the carboxylic acid to its corresponding acid chloride, followed by a cyclization reaction with an isocyanoacetamide to construct the oxazole ring. This methodology is robust and can be adapted for the synthesis of a variety of 2-acyl oxazoles.

Overall Reaction Scheme

The synthesis is performed in two main stages:

-

Activation of Carboxylic Acid: Conversion of 4-phenoxybenzoic acid to 4-phenoxybenzoyl chloride.

-

Oxazole Ring Formation: Reaction of 4-phenoxybenzoyl chloride with an α-isocyanoacetamide to yield the target 2-acyl oxazole derivative.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for each step of the synthesis. The data is based on established procedures for analogous reactions.

| Step | Reactants | Reagents & Catalysts | Solvent | Time (h) | Temp. (°C) | Yield (%) |

| 1 | 4-Phenoxybenzoic Acid | Oxalyl Chloride, Dimethylformamide (DMF) | Dichloromethane (DCM) | 1-2 | 0 to RT | >95 |

| 2 | 4-Phenoxybenzoyl Chloride, α-Isocyanoacetamide | Triethylamine (TEA) | Dichloromethane (DCM) | 12-16 | RT | 75-85 |

Note: Yields are indicative and may vary based on the specific substrate, reaction scale, and purification method.

Experimental Protocols

Materials and Equipment:

-

4-Phenoxybenzoic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

α-Isocyanoacetamide

-

Triethylamine (TEA), freshly distilled

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Inert atmosphere setup (Nitrogen or Argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Protocol 1: Synthesis of 4-Phenoxybenzoyl Chloride

This protocol details the conversion of 4-phenoxybenzoic acid to its highly reactive acyl chloride intermediate.[1]

-

Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-phenoxybenzoic acid (e.g., 10.0 g, 46.7 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the resulting suspension.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (2-3 drops) to the suspension.

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add oxalyl chloride (e.g., 5.0 mL, 57.2 mmol, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Gas evolution (CO, CO₂) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until the gas evolution ceases and the solution becomes clear.

-

Work-up: Carefully remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-phenoxybenzoyl chloride, typically a pale yellow solid or oil, is used in the next step without further purification.

Protocol 2: Synthesis of this compound Derivative

This protocol is adapted from a general and efficient method for the synthesis of 2-acyl-5-aminooxazoles from acyl chlorides.[2]

-

Reaction Setup: In a separate oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 4-phenoxybenzoyl chloride (from Step 1, ~46.7 mmol) in anhydrous dichloromethane (100 mL).

-

Amine Addition: Add α-isocyanoacetamide (e.g., 4.58 g, 46.7 mmol, 1.0 equivalent) to the solution.

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (e.g., 7.8 mL, 56.0 mmol, 1.2 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-phenoxybenzoyl)-5-aminooxazole.